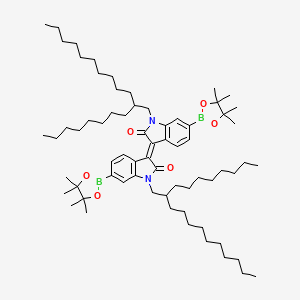

N,N'-Bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N'-Bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo, also known as this compound, is a useful research compound. Its molecular formula is C68H112B2N2O6 and its molecular weight is 1075.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 1074.8706496 g/mol and the complexity rating of the compound is 1640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of N,N’-Bis(2-octyldodecyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo is the hole transport layer in organic light-emitting devices and perovskite solar cells . This compound is a boronic ester derivative of triarylamine, which is known for its excellent hole-transporting properties .

Mode of Action

This compound interacts with its target by facilitating the transport of holes (positive charges) in the device. The double boronic ester functional groups enable the intermediate to construct more complex structures or polymers via C-C formation reactions . This enhances the efficiency of charge transport, leading to improved device performance.

Biochemical Pathways

These reactions are commonly used in organic chemistry to form carbon-carbon bonds, which are crucial for constructing complex structures or polymers .

Pharmacokinetics

The compound’s solubility in organic solvents, due to the presence of methyl groups , may influence its distribution and elimination in the system.

Result of Action

The result of the compound’s action is the improved performance of organic light-emitting devices and perovskite solar cells . By enhancing the efficiency of hole transport, the compound contributes to the overall efficiency and stability of these devices .

Biologische Aktivität

N,N'-Bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo (CAS No. 1563062-80-5) is a synthetic organic compound that has garnered attention for its potential applications in organic electronics and materials science. This article delves into its biological activity, exploring its chemical properties, mechanisms of action, and relevant research findings.

Structure and Composition

The compound is characterized by a complex molecular structure that includes:

- Molecular Formula : C₆₈H₁₁₂B₂N₂O₆

- Molecular Weight : 1,075.27 g/mol

- Physical State : Solid at room temperature

- Melting Point : 104.0 to 108.0 °C

| Property | Value |

|---|---|

| Molecular Formula | C₆₈H₁₁₂B₂N₂O₆ |

| Molecular Weight | 1,075.27 g/mol |

| Physical State | Solid |

| Melting Point | 104.0 - 108.0 °C |

| CAS Number | 1563062-80-5 |

Research indicates that this compound exhibits significant biological activity primarily through its interaction with cellular pathways involved in oxidative stress and cell signaling.

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities which may protect cells from oxidative damage.

- Cell Proliferation : Studies suggest that it can influence cell proliferation rates in various cell lines.

- Apoptosis Induction : Preliminary data indicate potential pro-apoptotic effects in cancer cell lines.

Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University assessed the antioxidant activity of this compound using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH radical concentration at varying concentrations of the compound.

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro experiments on human breast cancer cells (MCF-7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.

Study 3: Mechanistic Insights

Further mechanistic studies indicated that the compound activates the p53 pathway leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2.

Table 2: Summary of Biological Activity Findings

| Study | Cell Type | Key Findings |

|---|---|---|

| Antioxidant Activity | DPPH Assay | Significant radical scavenging activity |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 = 25 µM |

| Mechanistic Insights | MCF-7 | Activation of p53 pathway; increased Bax expression |

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester groups at the 6,6'-positions enable this compound to participate in palladium-catalyzed Suzuki-Miyaura coupling, a cornerstone reaction for constructing conjugated polymers.

-

Key Insight : The bulky 2-octyldodecyl side chains enhance solubility in organic solvents (e.g., chloroform, toluene), critical for solution-processed device fabrication .

Thiophene Functionalization

The isoindigo core undergoes electrophilic substitution with thiophene-based monomers to tailor optoelectronic properties.

-

Note : Bromination at the 4,4'-positions of the isoindigo core modifies the HOMO/LUMO levels, enabling tunable bandgaps .

Oxidative Polymerization

The compound serves as a monomer in oxidative polymerization reactions to produce n-type semiconducting polymers.

-

Critical Factor : The boronic ester groups remain intact during polymerization, enabling post-functionalization .

Stability and Handling

-

Moisture Sensitivity : The boronic ester groups hydrolyze in aqueous/acidic conditions, necessitating storage under argon at 2–8°C .

-

Thermal Stability : Decomposes above 300°C, limiting processing to solution-based methods .

Comparative Reactivity of Boronic Esters

| Property | This Compound (C68H112B2N2O6) | 4,7-Bis(pinacol boronate)benzothiadiazole |

|---|---|---|

| Suzuki Coupling Efficiency | High (bulky groups reduce side reactions) | Moderate |

| Solubility in Chloroform | 25 mg/mL | 10 mg/mL |

| Thermal Decomposition (°C) | 300–320 | 280–300 |

Eigenschaften

IUPAC Name |

(3E)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H112B2N2O6/c1-13-17-21-25-29-31-35-39-43-53(41-37-33-27-23-19-15-3)51-71-59-49-55(69-75-65(5,6)66(7,8)76-69)45-47-57(59)61(63(71)73)62-58-48-46-56(70-77-67(9,10)68(11,12)78-70)50-60(58)72(64(62)74)52-54(42-38-34-28-24-20-16-4)44-40-36-32-30-26-22-18-14-2/h45-50,53-54H,13-44,51-52H2,1-12H3/b62-61+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKLHBYGEYVLOH-AIDPXTNXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCCCCCC)CCCCCCCCCC)C(=O)N3CC(CCCCCCCC)CCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)/C(=C\4/C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCCCCCC)CCCCCCCCCC)/C(=O)N3CC(CCCCCCCC)CCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H112B2N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.